molecular formula C16H18O6 B1208303 1-Naphthyl beta-D-glucopyranoside CAS No. 19939-82-3

1-Naphthyl beta-D-glucopyranoside

Cat. No.: B1208303
CAS No.: 19939-82-3
M. Wt: 306.31 g/mol
InChI Key: CVAOQMBKGUKOIZ-UHEATSNUSA-N
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Description

1-naphthyl beta-D-glucoside is a beta-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen has been replaced by a 1-naphthyl group. It has a role as a Brassica napus metabolite and an algal metabolite. It is a beta-D-glucoside and a member of naphthalenes. It derives from a 1-naphthol.
1-Naphthyl beta-D-glucopyranoside is a natural product found in Davallia mariesii and Davallia trichomanoides with data available.

Biochemical Analysis

Biochemical Properties

1-Naphthyl beta-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the study of beta-glucosidases. Beta-glucosidases are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . These enzymes are found universally in all domains of living organisms, including Archaea, Eubacteria, and Eukaryotes . This compound interacts with beta-glucosidases by serving as a substrate, which upon hydrolysis, releases 1-naphthol and glucose . This interaction is essential for studying the enzyme’s activity and specificity.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the enzyme cytochrome P450, which is involved in the metabolism of xenobiotics . This inhibition can prevent the activation of pro-carcinogens, thereby inhibiting melanoma growth in vitro and in vivo . Additionally, this compound inhibits cellular proliferation and induces apoptosis in certain cell types . These effects highlight the compound’s potential in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-glucosidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to release 1-naphthol and glucose . This reaction is facilitated by the enzyme’s catalytic residues, which stabilize the transition state and lower the activation energy required for the reaction . The hydrolysis of this compound by beta-glucosidases is a critical step in understanding the enzyme’s function and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 2-8°C in a sealed, dry environment . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness in enzymatic assays . Understanding these temporal effects is crucial for ensuring accurate and reproducible results in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit the activity of cytochrome P450 and other enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by beta-glucosidases to release 1-naphthol and glucose . The released 1-naphthol can undergo further metabolism, including conjugation with glucuronic acid or sulfate, to form more water-soluble metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can localize to specific cellular compartments, where it interacts with beta-glucosidases and other enzymes . The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with beta-glucosidases and other enzymes. The compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and lysosomes . The localization of this compound to these compartments is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOQMBKGUKOIZ-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941846
Record name 1-Naphthalenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19939-82-3
Record name 1-Naphthalenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19939-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-naphthyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the concentration of 1-Naphthyl β-D-glucopyranoside in pecan leaves correlate with the cultivar's susceptibility to pecan scab?

A1: The research suggests that there is no direct correlation between the concentration of 1-Naphthyl β-D-glucopyranoside in healthy pecan leaves and the cultivar's susceptibility to pecan scab caused by Cladosporium caryigenum. While 1-Naphthyl β-D-glucopyranoside was found in varying concentrations in different pecan cultivars, its presence did not predict resistance or susceptibility to the fungus. []

Q2: How do the levels of 1-Naphthyl β-D-glucopyranoside and its aglycone, Juglone, change in pecan leaves infected with pecan scab?

A2: Interestingly, the study found that both 1-Naphthyl β-D-glucopyranoside and its aglycone, Juglone, were present at significantly higher levels in pecan leaf tissue with scab lesions compared to healthy leaf tissue. This suggests that the infection process, or the plant's defense response to it, might trigger the conversion of 1-Naphthyl β-D-glucopyranoside to Juglone or stimulate their production. []

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